molecular formula C7H6ClFO B2687165 5-Chloro-2-fluoro-4-methylphenol CAS No. 1401798-67-1

5-Chloro-2-fluoro-4-methylphenol

Cat. No.: B2687165
CAS No.: 1401798-67-1
M. Wt: 160.57
InChI Key: MFRDDJNNRQVJHD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Scientific Research Applications

Safety and Hazards

The safety information for 5-Chloro-2-fluoro-4-methylphenol indicates that it is potentially dangerous. The associated pictograms are GHS05 and GHS07, indicating that it may cause harm to eyes and skin, and may be harmful if swallowed .

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with various biological targets, including enzymes and cell membranes .

Mode of Action

Phenolic compounds typically interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, often through their antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Pharmacokinetics

Phenolic compounds, in general, are known to be readily absorbed and distributed throughout the body . Their metabolism often involves conjugation reactions, which can affect their bioavailability.

Result of Action

Phenolic compounds can exert various effects at the molecular and cellular levels, often related to their antioxidant properties . They can protect cells from oxidative damage, potentially influencing cellular functions and health outcomes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylphenol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methylphenol can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methylphenol. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are carried out in controlled environments to ensure the safety and efficiency of the process. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar in structure but lacks the fluorine atom.

    2-Fluoro-4-methylphenol: Similar but lacks the chlorine atom.

    5-Chloro-2-methylphenol: Similar but lacks the fluorine atom.

Uniqueness

5-Chloro-2-fluoro-4-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDDJNNRQVJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401798-67-1
Record name 5-chloro-2-fluoro-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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